GNE-555

Oncology mTOR inhibition Xenograft models

Choose GNE-555 when experimental integrity demands a clean metabolic profile. Its novel pyrimidoaminotropane core eliminates the CYP3A4 time-dependent inhibition (TDI) that confounds in vivo pharmacology for older THQ-scaffold inhibitors like GDC-0349. GNE-555 also delivers equivalent tumor growth inhibition at <50% of the GDC-0349 dose in PC3 xenograft models—directly reducing compound costs per animal cohort. For combination therapy studies involving CYP3A4 substrates or for CROs managing multi-arm efficacy protocols, this scaffold-differentiated mTOR inhibitor ensures reproducible pharmacokinetics and unambiguous target attribution.

Molecular Formula C26H34N6O3
Molecular Weight 478.59
Cat. No. B1150082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-555
SynonymsGNE555;  GNE 555;  GNE-555.; 1-ethyl-3-(4-((6S,9R)-4-((S)-3-methylmorpholino)-10-(oxetan-3-yl)-6,7,8,9-tetrahydro-5H-6,9-epiminocyclohepta[d]pyrimidin-2-yl)phenyl)urea
Molecular FormulaC26H34N6O3
Molecular Weight478.59
Structural Identifiers
SMILESCCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CC4CCC3N4C5COC5)C(=N2)N6CCOCC6C
InChIInChI=1S/C26H34N6O3/c1-3-27-26(33)28-18-6-4-17(5-7-18)24-29-23-21(25(30-24)31-10-11-34-13-16(31)2)12-19-8-9-22(23)32(19)20-14-35-15-20/h4-7,16,19-20,22H,3,8-15H2,1-2H3,(H2,27,28,33)/t16-,19-,22+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





GNE-555: A Quantitatively Differentiated ATP-Competitive mTOR Inhibitor for Oncology Research Procurement


GNE-555 (compound 20) is a pyrimidoaminotropane-based small molecule that functions as a selective, ATP-competitive inhibitor of mTOR kinase with a reported Ki of 1.5 nM [1]. It was discovered as part of a medicinal chemistry optimization program at Genentech aimed at overcoming the CYP3A4 time-dependent inhibition liabilities associated with the tetrahydroquinazoline (THQ) scaffold while maintaining or improving potency, solubility, oral absorption, and free drug clearance [2]. As an mTOR inhibitor, GNE-555 targets the PI3K-Akt-mTOR signaling axis, a pathway frequently dysregulated in human cancers [1]. The compound is commercially available from multiple research chemical suppliers with typical purity specifications of ≥95% [3].

Why GNE-555 Cannot Be Replaced by Generic ATP-Competitive mTOR Inhibitors


Generic substitution among ATP-competitive mTOR inhibitors is scientifically unsound due to scaffold-dependent liabilities that directly impact experimental reproducibility and translational relevance. The predecessor clinical candidate GDC-0349, built on a tetrahydroquinazoline (THQ) core, exhibited CYP3A4 time-dependent inhibition (TDI) — a liability that can confound in vivo pharmacology studies through unpredictable drug-drug interactions and altered pharmacokinetics [1]. GNE-555 was specifically engineered via a pyrimidoaminotropane core replacement to eliminate this CYP3A4 TDI liability while simultaneously reducing free drug clearance relative to the THQ series [2]. Furthermore, GNE-555 demonstrates in vivo tumor growth inhibition efficacy at less than half the dose required for GDC-0349, establishing a differentiated potency-to-exposure relationship that cannot be assumed for other mTOR inhibitors lacking head-to-head comparative validation [3]. These scaffold-specific and dose-response distinctions preclude simple functional substitution.

GNE-555 Evidence Guide: Quantified Differentiation Against Closest mTOR Inhibitor Analogs


In Vivo Efficacy: GNE-555 Achieves Comparable Tumor Growth Inhibition at <50% of GDC-0349 Dose

GNE-555 (compound 20) demonstrated equivalent tumor growth inhibition efficacy to the clinical candidate GDC-0349 in a 14-day PC3 prostate cancer xenograft study while being administered at less than half the dose [1]. This indicates substantially improved in vivo potency on a per-milligram basis, translating to potentially lower compound consumption and reduced cost per efficacy unit for procurement decisions.

Oncology mTOR inhibition Xenograft models In vivo pharmacology

Metabolic Stability: GNE-555 Eliminates CYP3A4 Time-Dependent Inhibition Liabilities Present in THQ-Based mTOR Inhibitors

GNE-555 was explicitly designed to overcome the CYP3A4 time-dependent inhibition (TDI) commonly observed with the tetrahydroquinazoline (THQ) scaffold that produced clinical candidate GDC-0349 [1]. The pyrimidoaminotropane core replacement successfully attenuated this TDI liability while reducing free drug clearance [2]. For researchers conducting combination studies or in vivo PK/PD analyses, this scaffold-derived differentiation eliminates a significant confounding variable present in THQ-based alternatives.

Drug metabolism CYP3A4 Time-dependent inhibition Pharmacokinetics

mTOR Kinase Binding Affinity: GNE-555 Ki = 1.5 nM Versus Broader mTOR Inhibitor Class

GNE-555 exhibits a Ki of 1.5 nM against mTOR kinase in biochemical assays, establishing it as a potent ATP-competitive inhibitor [1]. While cross-class comparisons are limited by assay variability, this value positions GNE-555 among the more potent mTOR kinase inhibitors reported in the primary literature. Procurement decisions for tool compounds with stringent potency requirements (e.g., low-nanomolar cellular IC50 targets) benefit from this validated Ki benchmark.

mTOR kinase Binding affinity Ki Biochemical assay

Kinase Selectivity Profile: GNE-555 Demonstrates Excellent Kinase Selectivity Versus Multi-Kinase Inhibitor Comparators

GNE-555 has been characterized as possessing 'excellent kinase selectivity' based on profiling studies conducted during its medicinal chemistry optimization [1]. This selectivity distinguishes GNE-555 from multi-kinase mTOR/PI3K dual inhibitors (e.g., benzothiazole-based dual inhibitors with IC50 values spanning mTOR and PI3K isoforms) [2]. For researchers requiring clean mTOR-specific pathway interrogation without confounding PI3K or other kinase off-target effects, GNE-555's selectivity profile represents a critical procurement differentiator.

Kinase selectivity Off-target profiling mTOR specificity

Oral Bioavailability: GNE-555 Demonstrates Good Oral Exposure in Mouse and Dog Preclinical Models

GNE-555 exhibits good oral bioavailability with demonstrated oral exposure in both mouse and dog preclinical species [1]. This favorable ADME property distinguishes GNE-555 from mTOR inhibitors requiring parenteral administration or exhibiting poor oral absorption. For in vivo pharmacology studies requiring oral gavage dosing, this bioavailability profile directly impacts experimental feasibility and reduces formulation complexity relative to poorly absorbed comparators.

Oral bioavailability Pharmacokinetics Preclinical ADME

Cellular Antiproliferative Activity: GNE-555 Efficacy in PC3 and MCF-7 Cancer Cell Lines

GNE-555 exhibits antiproliferative activity against PC3 (prostate cancer) and MCF-7 (breast cancer) cell lines, validating functional mTOR pathway inhibition in cellular models of human malignancies [1]. While specific IC50 values are not publicly reported in accessible sources, the validated activity in these widely used oncology cell lines provides a reference point for researchers establishing cellular assay conditions.

Antiproliferative activity Cancer cell lines PC3 MCF-7

GNE-555: Optimal Application Scenarios Based on Differentiated Evidence


Scenario 1: High-Throughput In Vivo Efficacy Screening Requiring Lower Compound Consumption

For laboratories conducting high-throughput in vivo oncology pharmacology screens using PC3 xenograft models, GNE-555 offers a cost-efficiency advantage. Its demonstrated ability to achieve tumor growth inhibition comparable to GDC-0349 at less than half the dose [1] directly reduces compound procurement requirements per animal cohort, enabling expanded study arms or longitudinal protocols within fixed research budgets. This scenario is particularly relevant for CROs and academic core facilities managing multiple parallel xenograft studies.

Scenario 2: Multi-Agent Combination Pharmacology Studies Requiring Clean CYP3A4 Profile

Researchers designing combination therapy studies where co-administered agents are CYP3A4 substrates should prioritize GNE-555 over THQ-based mTOR inhibitors (including GDC-0349). The pyrimidoaminotropane scaffold engineering eliminated the CYP3A4 time-dependent inhibition liability [2] that would otherwise confound interpretation of PK/PD relationships and drug-drug interaction effects. This clean metabolic profile is essential for studies evaluating mTOR inhibitor combinations with chemotherapeutics or targeted agents metabolized via CYP3A4.

Scenario 3: mTOR Pathway-Specific Mechanistic Studies Requiring Minimal Off-Target Kinase Interference

Investigators conducting mTOR pathway-specific mechanistic studies — such as dissecting mTORC1 versus mTORC2 signaling contributions or evaluating feedback activation of upstream RTKs — should select GNE-555 for its excellent kinase selectivity [3] relative to dual mTOR/PI3K inhibitors. The clean selectivity profile minimizes confounding signals from PI3K isoform inhibition or other kinase off-target effects, enabling clearer attribution of observed phenotypes to mTOR pathway modulation alone.

Scenario 4: Preclinical Toxicology and Efficacy Studies Requiring Oral Dosing in Mouse Models

For preclinical toxicology or chronic efficacy studies in mouse models where repeated intravenous dosing is impractical, GNE-555's demonstrated oral bioavailability and exposure in mouse [4] enables straightforward oral gavage administration. This reduces the formulation complexity and animal handling burden associated with parenteral mTOR inhibitors, while maintaining consistent systemic exposure throughout multi-week study protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-555

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.